![molecular formula C16H12N2O4 B12606713 Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- CAS No. 649774-07-2](/img/structure/B12606713.png)
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-cyanophenoxy group and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- typically involves the following steps:
Formation of 4-cyanophenoxyacetic acid: This can be achieved by reacting 4-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-cyanophenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.
Amidation: Finally, the acetylated intermediate is reacted with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Benzoic acid derivatives with oxidized side chains.
Reduction: Reduced forms of the original compound with altered functional groups.
Substitution: Halogenated or otherwise substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities with benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.
Phenoxyacetic acid derivatives: Compounds like 4-cyanophenoxyacetic acid and 4-methoxyphenoxyacetic acid are structurally related.
Uniqueness
Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- is unique due to the presence of both the 4-cyanophenoxy and acetylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
649774-07-2 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-[[2-(4-cyanophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H12N2O4/c17-9-11-4-6-14(7-5-11)22-10-15(19)18-13-3-1-2-12(8-13)16(20)21/h1-8H,10H2,(H,18,19)(H,20,21) |
InChI Key |
QFODNFSVNAIPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4,5-trifluorobenzene](/img/structure/B12606652.png)
![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
![7-[(3,5-Difluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12606659.png)

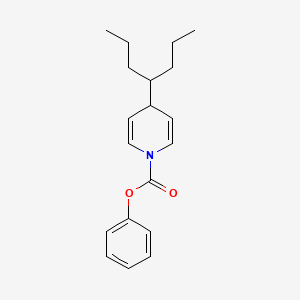
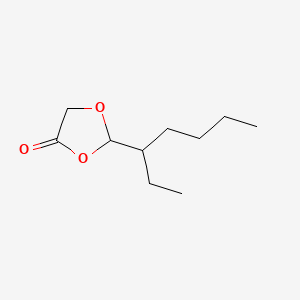
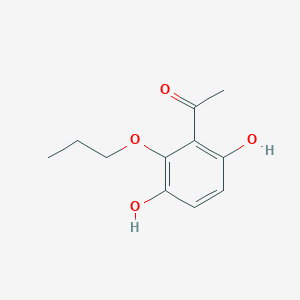
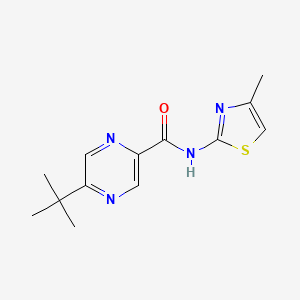
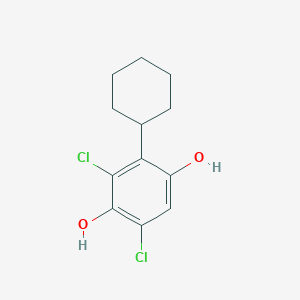
![2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B12606721.png)
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
